

(R)-1-(pyridin-4-yl)ethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-(pyridin-4-yl)ethanol

Cat. No.: B152116

[Get Quote](#)

(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its unique structure, featuring a pyridine ring attached to a chiral ethanol backbone, makes it a valuable intermediate and building block for complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

(R)-1-(pyridin-4-yl)ethanol is a white crystalline powder or needle-like solid at room temperature.^[1] The presence of both a basic pyridine nitrogen and a hydroxyl group allows it to participate in a variety of chemical interactions, including hydrogen bonding and coordination with metal ions.^[2] This versatility underpins its utility as a ligand and a precursor in medicinal chemistry.^[2]

Below is a summary of its key quantitative data:

Property	Value
Molecular Formula	C ₇ H ₉ NO
Molecular Weight	123.15 g/mol
CAS Number	27854-88-2
IUPAC Name	(1R)-1-(pyridin-4-yl)ethan-1-ol
Melting Point	67-69 °C
Boiling Point	239.7 °C at 760 mmHg
Density	1.082 g/cm ³

Asymmetric Synthesis: Experimental Protocol

The enantioselective synthesis of **(R)-1-(pyridin-4-yl)ethanol** is crucial for its application in chiral drug development. The most common and effective method is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine. This process utilizes chiral catalysts or reducing agents to ensure the desired stereochemistry of the final product.

Several methods have been developed for this transformation, including:

- **Catalytic Asymmetric Reduction:** Employing chiral catalysts, often based on transition metals like Ruthenium, to facilitate the stereoselective hydrogenation of 4-acetylpyridine.
- **Asymmetric Transfer Hydrogenation:** A method that uses a hydrogen donor in conjunction with a chiral catalyst, offering operational simplicity.
- **Biocatalytic Methods:** Utilizing enzymes that can selectively produce the (R)-enantiomer from a racemic mixture or directly from the ketone.^[3]

A representative experimental protocol for the synthesis via asymmetric reduction is detailed below.

Protocol: Asymmetric Reduction of 4-Acetylpyridine

This protocol is based on the general principle of reducing 4-acetylpyridine using a chiral catalyst to yield **(R)-1-(pyridin-4-yl)ethanol**.

1. Materials and Reagents:

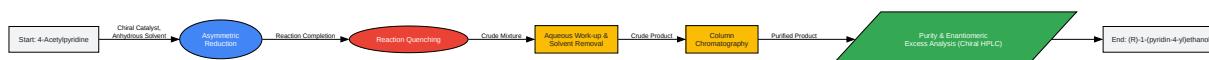
- 4-Acetylpyridine
- Chiral reducing agent (e.g., a borane complex with a chiral ligand)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Quenching solution (e.g., Methanol)
- Apparatus for inert atmosphere reaction

2. Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the chiral catalyst is dissolved in the anhydrous solvent.
- The solution is cooled to a predetermined temperature (e.g., 0 °C or -78 °C) to control the enantioselectivity of the reaction.
- 4-acetylpyridine, dissolved in the anhydrous solvent, is added dropwise to the stirred catalyst solution.
- The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine its completion.
- Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution at a low temperature.
- The mixture is then allowed to warm to room temperature.

3. Work-up and Purification:

- The solvent is removed under reduced pressure (rotary evaporation).
- The crude product is then subjected to an aqueous work-up to remove inorganic byproducts.
- Purification of the final compound is typically achieved through column chromatography on silica gel.


4. Analysis and Characterization:

- The chemical structure and purity are confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.
- Crucially, the optical purity (enantiomeric excess, % ee) of the **(R)-1-(pyridin-4-yl)ethanol** is determined by High-Performance Liquid Chromatography (HPLC) using a chiral column

(e.g., CHIRALCEL®).[4]

Visualizing the Synthesis Workflow

The logical flow from the starting material to the final, purified product can be represented as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for the asymmetric synthesis of **(R)-1-(pyridin-4-yl)ethanol**.

Applications in Research and Development

The primary value of **(R)-1-(pyridin-4-yl)ethanol** lies in its role as a chiral building block. Its applications are diverse and impactful:

- **Pharmaceutical Synthesis:** It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The pyridine moiety can interact with biological targets, and the specific (R) stereochemistry is often essential for desired pharmacological activity. For instance, it is a building block for GPR119 receptor agonists, which are investigated for the treatment of metabolic disorders.[3]
- **Chiral Ligand Development:** The ability of the pyridine nitrogen to coordinate with metal centers makes this compound a precursor for novel chiral ligands.[3] These ligands are instrumental in developing new catalysts for other asymmetric reactions, furthering the field of stereoselective synthesis.
- **Materials Science:** In material science, it can be incorporated into polymers or other complex molecules to introduce specific chemical properties and chirality.[3]

In conclusion, **(R)-1-(pyridin-4-yl)ethanol** is a foundational chiral intermediate with a well-established synthesis route. Its molecular and structural features make it a highly sought-after

component in the development of new drugs and chiral technologies, underscoring its importance for the scientific research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. soc.chim.it [soc.chim.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy (R)-1-(pyridin-4-yl)ethanol | 27854-88-2 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [(R)-1-(pyridin-4-yl)ethanol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152116#r-1-pyridin-4-yl-ethanol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com